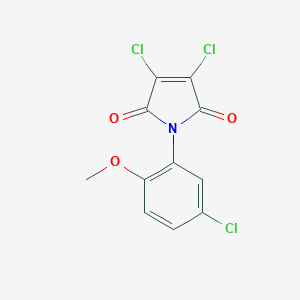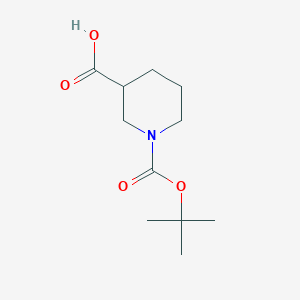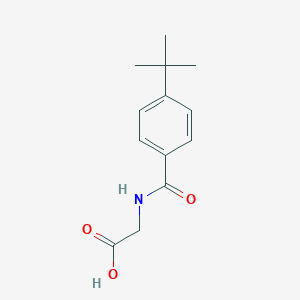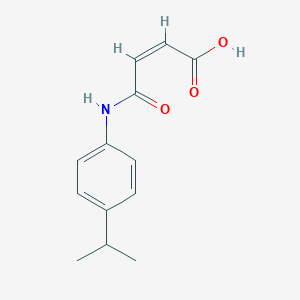
3,4-dichloro-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound with a wide range of applications in the scientific research field. It is an organic compound with a molecular weight of 302.9 g/mol, and its chemical structure consists of two chlorine atoms, one nitrogen atom, and three oxygen atoms. This compound has been used for a variety of purposes, including as a reagent in the synthesis of other compounds and as a research tool for the investigation of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Photoluminescent Materials
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, a compound structurally related to 3,4-dichloro-1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione, have been developed. These polymers exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Electron Transport Layers in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP), closely related to the chemical structure of interest, was synthesized for use as an electron transport layer in inverted polymer solar cells. This material demonstrates high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the solar cells (Hu et al., 2015).
Organic Optoelectronic Materials
Symmetrically substituted diketopyrrolopyrrole derivatives, structurally similar to the compound , have been synthesized and display potential applications in organic optoelectronic materials. These derivatives exhibit significant water solubility, making them suitable for use in biological systems (Zhang et al., 2014).
Polymer Solar Cell Building Blocks
A novel electron-deficient derivative of pyrrolo[3,4-c]pyrrole-1,4 (2H,5H)-dione, related to this compound, was synthesized and used as a building block for polymer solar cells. These derivatives exhibit small energy band gaps combined with low-lying HOMO energy levels, making them promising materials for bulk heterojunction solar cell applications (Gironda et al., 2012).
Metallo-Supramolecular Polymers
New building blocks based on 1,4-diketopyrrolo[3,4-c]pyrrole (DPP), structurally analogous to this compound, were synthesized for the creation of metallo-supramolecular polymers. These polymers, formed through self-assembly polymerizations with transition metal ions, demonstrate distinct optical properties and low band gaps, which are relevant for various electronic applications (Chen et al., 2014).
Propiedades
IUPAC Name |
3,4-dichloro-1-(5-chloro-2-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO3/c1-18-7-3-2-5(12)4-6(7)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALUWHVLLDHEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)




![3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349337.png)
![3-Cyclohexyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349340.png)




